Zicronapine succinate
Description
Overview of Chemical Compound Classification and Research Significance
Zicronapine (B1683627) succinate (B1194679) is classified as an atypical antipsychotic agent. ama-assn.orgwikipedia.org Chemically, it belongs to the class of organic compounds known as indanes, which feature a cyclopentane (B165970) ring fused to a benzene (B151609) ring. drugbank.com The succinate salt form is composed of zicronapine and butanedioic acid (succinic acid). ama-assn.orgnih.gov The research significance of this compound lies in its potential to interact with key neurotransmitter systems in the brain, which are implicated in the pathophysiology of various neuropsychiatric disorders. wikipedia.orgmedchemexpress.com
Rationale for Preclinical Investigation of Zicronapine Succinate
The primary rationale for the preclinical investigation of this compound stems from its distinct pharmacological profile. wikipedia.orgmedchemexpress.com It exhibits potent antagonistic activity at multiple receptor sites, notably dopamine (B1211576) D1 and D2 receptors, as well as serotonin (B10506) 5-HT2A receptors. wikipedia.orgmedchemexpress.com This multi-receptorial engagement is a characteristic feature of atypical antipsychotics, which are hypothesized to offer a broader spectrum of efficacy. wikipedia.orgsrce.hr Preclinical studies are essential to characterize the compound's effects on neurotransmission and to establish a scientific basis for its potential therapeutic utility in conditions such as schizophrenia. drugbank.comnih.gov
Historical Context of Related Chemical Classes in Research
The development of antipsychotic medications has a rich history, beginning with the serendipitous discovery of the therapeutic effects of phenothiazines like chlorpromazine (B137089) in the 1950s. nih.govourworldindata.org These first-generation, or "typical," antipsychotics primarily acted by blocking dopamine D2 receptors. srce.hr The subsequent quest for agents with improved side-effect profiles led to the emergence of "atypical" antipsychotics in the 1970s and 1990s, with clozapine (B1669256) being a prototypical example. nih.govourworldindata.orgcambridge.org These newer agents are often characterized by a combined antagonism of dopamine and serotonin receptors. wikipedia.orgsrce.hr Zicronapine, as an indane derivative, falls within this modern era of antipsychotic research. drugbank.com The broader chemical class of dibenzo-oxepino pyrroles, which shares structural similarities, includes compounds like asenapine, also classified as an atypical antipsychotic. nih.gov The study of these diverse chemical scaffolds continues to drive innovation in the search for more effective and better-tolerated treatments for psychotic disorders. beilstein-journals.orgnih.gov
Chemical and Pharmacological Properties
Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine;butanedioic acid | ama-assn.org |
| Molecular Formula | C22H27ClN2.C4H6O4 | nih.gov |
| Molecular Weight | 473.0 g/mol | nih.govgenome.jp |
| CAS Registry Number | 846061-36-7 | ama-assn.orgnih.gov |
Pharmacological Profile of Zicronapine
| Target Receptor | Action | Significance in Research |
| Dopamine D1 Receptor | Potent Antagonist | Implicated in cognitive functions and reward pathways. wikipedia.orgmedchemexpress.com |
| Dopamine D2 Receptor | Potent Antagonist | A primary target for antipsychotic medications. wikipedia.orgmedchemexpress.com |
| Serotonin 5-HT2A Receptor | Potent Antagonist | Modulation of this receptor is a key feature of atypical antipsychotics, potentially contributing to a lower risk of certain side effects. wikipedia.orgmedchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
846061-36-7 |
|---|---|
Molecular Formula |
C26H33ClN2O4 |
Molecular Weight |
473.0 g/mol |
IUPAC Name |
butanedioic acid;4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine |
InChI |
InChI=1S/C22H27ClN2.C4H6O4/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21;5-3(6)1-2-4(7)8/h4-10,13,19,21H,11-12,14-15H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t19-,21+;/m0./s1 |
InChI Key |
MMYNXKNHLGJGFF-LZAGWAHOSA-N |
SMILES |
CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(CC(=O)O)C(=O)O |
Isomeric SMILES |
CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(CC(=O)O)C(=O)O |
Other CAS No. |
846061-36-7 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Zicronapine Succinate
Strategies for Zicronapine (B1683627) Synthesis in Research Settings
The synthesis of zicronapine in a research context involves the construction of the core dibenzoxazepine (B10770217) tricycle and the subsequent attachment of a specific piperazine (B1678402) side chain. The dibenzoxazepine scaffold itself can be synthesized through several methods, including cyclocondensation reactions, copper-catalyzed reactions, and multi-component reactions. researchgate.net
One common strategy for forming the dibenzoxazepine ring system is the cyclocondensation of substituted 2-aminophenols with 2-halobenzaldehydes. researchgate.net Variations of this approach might involve different starting materials, such as substituted 2-nitro-1-bromobenzene. researchgate.net Isocyanide-based multicomponent reactions (I-MCRs) have also been explored for the efficient, one-pot synthesis of pyrrole-fused dibenzoxazepines. nih.gov More recent advancements include biocatalytic methods using imine reductases for the stereodivergent synthesis of chiral dibenzoxazepines, offering high yields and enantiomeric excess. acs.org
A general synthetic approach to the zicronapine core, which is a substituted indane, involves the preparation of a trans-4-((1R,3S)-6-chloro-3-phenylindan-1-yl)-1,2,2-trimethylpiperazine structure. medchemexpress.comdrugbank.com The synthesis of such specific stereoisomers can be achieved through the use of optically active starting materials or by asymmetric synthesis employing chiral reagents or catalysts. google.com
Below is a table summarizing various synthetic methods for dibenzoxazepine derivatives, which are structurally related to zicronapine.
| Synthetic Method | Key Reagents/Conditions | Reported Yields | Reference |
| Cyclocondensation | 2-chlorobenzaldehydes, 2-aminophenols, basic conditions, microwave irradiation | Good | researchgate.net |
| Ugi Four-Component Reaction | Benzoxazepine imine, acetylenedicarboxylate, isocyanide | 70% (solvent-free) | nih.gov |
| Biocatalytic Reduction | Imine reductases, NADPH | Up to 93% | acs.org |
Exploration of Succinate (B1194679) Salt Formation and its Chemical Implications
The formulation of active pharmaceutical ingredients (APIs) as salts is a common strategy to improve their physicochemical properties. nih.goveuropeanpharmaceuticalreview.com Zicronapine has been developed as a succinate salt. nih.gov The choice of a salt form is critical and can significantly impact a drug's solubility, dissolution rate, stability, and crystallinity. nih.goveuropeanpharmaceuticalreview.com
Salt formation is a widely used technique to enhance the aqueous solubility of weakly basic or acidic drugs. nih.gov Carboxylic acids like succinic acid are frequently used as counterions for basic drugs. researchgate.net The formation of a succinate salt can lead to a more crystalline and stable solid form compared to the free base, which is crucial for pharmaceutical manufacturing and formulation. europeanpharmaceuticalreview.com For instance, converting a low-melting-point free base into a higher-melting-point salt can improve its handling and processing characteristics. nih.gov
The selection of a specific salt, such as succinate, is often the result of a comprehensive salt screening process where various counterions are evaluated. nih.gov Factors considered in this screening include the potential for polymorphism, hygroscopicity, and chemical stability. europeanpharmaceuticalreview.com While hydrochloride salts are very common, carboxylic acid salts like succinates and fumarates offer viable alternatives with potentially different physicochemical profiles. researchgate.net
The chemical implications of forming a succinate salt are summarized in the table below:
| Property | Implication of Succinate Salt Formation | Reference |
| Solubility | Generally increases the aqueous solubility of a basic drug. | nih.govresearchgate.net |
| Stability | Can improve chemical and physical stability of the solid form. | europeanpharmaceuticalreview.com |
| Crystallinity | Often leads to a more crystalline solid, which is beneficial for purification and handling. | europeanpharmaceuticalreview.com |
| Hygroscopicity | May alter the tendency of the compound to absorb atmospheric water. | europeanpharmaceuticalreview.com |
Design and Synthesis of Zicronapine Succinate Analogs for Structure-Activity Studies
The design of analogs could focus on several key areas of the zicronapine molecule:
The Dibenzoxazepine Core: Modifications to the aromatic rings, such as altering the position or nature of substituents, could influence receptor binding. wiley.com
The Piperazine Moiety: Changes to the substituents on the piperazine ring could impact the compound's pharmacokinetic properties. wiley.com
The Linker: The nature and conformation of the linkage between the core and the piperazine ring are also critical for activity.
The goal of such studies is to identify modifications that might enhance therapeutic action or reduce potential side effects. wiley.com For example, SAR studies on similar atypical antipsychotics have explored how structural changes affect receptor binding affinities, which in turn can influence the drug's efficacy and side-effect profile. wiley.com The synthesis of these analogs would follow similar chemical principles as the parent compound, potentially using combinatorial chemistry approaches to generate a library of related compounds for screening. nih.govnih.gov The biological activity of these synthesized analogs would then be evaluated through in vitro and in vivo assays. nih.gov
| Molecular Region for Modification | Potential Impact of Modification | Reference |
| Dibenzoxazepine Core | Altered receptor binding affinity and selectivity. | wiley.com |
| Piperazine Ring | Changes in solubility, metabolism, and pharmacokinetic profile. | wiley.com |
| Substituents on Aromatic Rings | Influence on electronic properties and receptor interactions. | nih.gov |
Advanced Chemical Modification Techniques for Research Compounds
Modern synthetic chemistry offers a range of advanced techniques for the modification of complex molecules like zicronapine, particularly for research purposes such as creating molecular probes or exploring new biological activities. nih.gov
Late-stage functionalization is a powerful strategy that allows for the direct modification of a complex molecule at a late step in its synthesis. nih.gov This can be used to introduce new functional groups, such as halogens, or to install reporter tags like fluorescent dyes or biotin (B1667282) for use in biochemical assays. This approach avoids the need to re-synthesize the entire molecule from simple starting materials. nih.gov
Biocatalysis , as mentioned earlier, is another advanced technique. The use of enzymes like imine reductases can provide highly stereoselective transformations that are often difficult to achieve with traditional chemical methods. acs.org This is particularly valuable for creating specific stereoisomers of zicronapine analogs for SAR studies.
Click chemistry and other bioorthogonal reactions can be used to attach zicronapine or its analogs to other molecules, such as carrier proteins or nanoparticles, for targeted delivery or diagnostic applications. These reactions are highly efficient and proceed under mild, biocompatible conditions.
Photoredox catalysis has emerged as a versatile tool for a variety of chemical transformations, including C-H functionalization, which could be applied to the dibenzoxazepine core of zicronapine to create novel analogs.
These advanced methods provide researchers with a powerful toolkit to derivatize this compound, enabling a deeper understanding of its mechanism of action and facilitating the development of new research tools and potentially improved therapeutic agents. rsc.orgmdpi.com
Molecular Pharmacology and Receptor Interaction Studies of Zicronapine Succinate
Characterization of Receptor Binding Profiles: 5-HT2A, D1, and D2 Receptor Affinities
The pharmacological profile of Zicronapine (B1683627) is characterized by its potent effects on specific serotonin (B10506) and dopamine (B1211576) receptors, which are critical targets in the treatment of psychosis.
In vitro radioligand binding assays are a cornerstone for characterizing the affinity of a compound for its biological targets. researchgate.net These assays utilize a radioactively labeled ligand to quantify its binding to a specific receptor. iucr.org By measuring the displacement of the radioligand by an unlabeled compound, such as Zicronapine, the binding affinity (expressed as Ki) or the concentration required to inhibit 50% of binding (IC50) can be determined. iucr.org
Interactive Table: Receptor Binding Profile of Zicronapine
| Receptor Target | Binding Affinity (Ki) | Functional Activity | Reference |
| Dopamine D1 | Data not available | Potent Antagonist | medchemexpress.comnih.gov |
| Dopamine D2 | Data not available | Potent Antagonist | medchemexpress.comnih.gov |
| Serotonin 5-HT2A | Data not available | Potent Antagonist | medchemexpress.comnih.gov |
Zicronapine is considered a multi-target compound, a characteristic common among atypical antipsychotic drugs. plos.orgresearchgate.net Its polypharmacology is defined by its concurrent high-affinity binding to dopamine D1, D2, and serotonin 5-HT2A receptors. plos.org This multi-receptor profile is believed to be central to its therapeutic effects.
The concept of receptor selectivity, particularly the ratio of 5-HT2A to D2 receptor affinity, is a significant area of research in antipsychotic development. nih.gov A higher affinity for the 5-HT2A receptor compared to the D2 receptor is a hallmark of many atypical antipsychotics and is theorized to contribute to a lower incidence of certain side effects. nih.gov Although precise affinity ratios for Zicronapine are not published, its potent activity at all three key receptors (D1, D2, and 5-HT2A) places it firmly in the category of a multi-target ligand designed to modulate these interconnected neurotransmitter systems. researchgate.net
In vitro Radioligand Binding Assays
Ligand-Receptor Interaction Mechanisms
Understanding how Zicronapine interacts with its target receptors at a molecular level provides insight into its pharmacological effects. The succinate (B1194679) component of the molecule is a salt form, a common strategy in pharmaceutical development to improve a compound's physicochemical properties, such as solubility, without contributing to its primary pharmacological activity. iucr.orgwikipedia.orgmdpi.com The core activity resides in the Zicronapine moiety.
Functional assays have established that Zicronapine acts as a potent antagonist at dopamine D1, D2, and 5-HT2A receptors. medchemexpress.comresearchgate.net As an antagonist, Zicronapine binds to these receptors but does not provoke the biological response that the endogenous ligands (dopamine and serotonin) would. Instead, it blocks or dampens the constitutive activity of the receptor, thereby inhibiting receptor signaling. This blockade of key dopamine and serotonin receptors in specific brain pathways is the fundamental mechanism underlying its antipsychotic potential.
The dopamine D1, D2, and serotonin 5-HT2A receptors are all members of the G protein-coupled receptor (GPCR) superfamily. nih.govnih.gov These receptors transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. nih.gov Based on its antagonism at these receptors, Zicronapine is presumed to modulate their respective canonical signaling pathways.
Dopamine D1 Receptors: These are typically coupled to the Gs family of G proteins. Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). ebi.ac.uk As an antagonist, Zicronapine would block this signaling cascade.
Dopamine D2 Receptors: These receptors primarily couple to the Gi/o family of G proteins. biomolther.org Activation of Gi/o inhibits adenylyl cyclase, causing a decrease in cAMP levels. frontiersin.org D2 receptors can also signal through β-arrestin-dependent pathways. biomolther.org Zicronapine's antagonism at D2 receptors would prevent these downstream signaling events.
Serotonin 5-HT2A Receptors: These receptors are predominantly coupled to the Gq/11 family of G proteins. nih.govebi.ac.uk Gq/11 activation stimulates phospholipase C, which leads to the production of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium and activation of protein kinase C. nih.gov By blocking the 5-HT2A receptor, Zicronapine inhibits this pathway.
While these are the established pathways for the target receptors, specific studies detailing the direct impact of Zicronapine on these second messenger systems or potential for biased signaling have not been identified in the reviewed literature.
Analysis of Agonist/Antagonist Properties at Molecular Level
Molecular Modeling and Computational Approaches to Receptor Interactions
Molecular modeling and computational chemistry are powerful tools used in drug discovery to visualize and predict how a ligand interacts with its receptor target. nih.gov These methods can help identify key amino acid residues involved in binding, predict the ligand's orientation in the binding pocket (docking), and rationalize its observed affinity and functional activity.
Despite the utility of these approaches, a review of publicly available scientific literature did not yield any specific molecular modeling or computational studies conducted for Zicronapine. Such research would be valuable to provide a more detailed, three-dimensional understanding of its interaction with the D1, D2, and 5-HT2A receptors at the atomic level.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a receptor. researchgate.netarxiv.org Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.net Following docking, MD simulations can provide detailed information on the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of the interaction and conformational changes that may occur upon binding. mdpi.comnih.gov
While the direct application of molecular docking and dynamics simulations specifically to zicronapine succinate is not extensively detailed in publicly available literature, these methods are fundamental in the study of G-protein coupled receptors (GPCRs), the family to which zicronapine's primary targets belong. nih.gov For instance, MD simulations are widely used to investigate the conformational dynamics of GPCRs, which is crucial for their function and interaction with ligands like zicronapine. mdpi.comnih.gov Such studies can reveal hidden binding pockets and elucidate the complex mechanisms of receptor activation and antagonism. nih.gov The application of these techniques would be invaluable in visualizing the precise binding mode of zicronapine within the dopamine and serotonin receptors, identifying key amino acid residues involved in the interaction, and understanding the structural basis for its potent antagonistic activity.
Quantum Chemical Calculations (e.g., Density Functional Theory) in Ligand Design
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of molecules, which govern their reactivity and interaction with biological targets. wikipedia.orgnih.govnih.gov DFT has been successfully applied to study dopaminergic agents to provide a new perspective on their classification as agonists or antagonists based on their intrinsic electronic properties. researchgate.netplos.org
In a comprehensive study utilizing DFT, zicronapine was analyzed alongside a large set of dopaminergic compounds to determine their electron donor-acceptor capacities. nih.gov The hypothesis of this research is that the electron transfer properties of a drug molecule are a key determinant of its pharmacological action. plos.org Agonists are proposed to have electron transfer capacities similar to the endogenous neurotransmitter dopamine, while antagonists exhibit different properties. plos.org
The study calculated the electrodonating (ω−) and electroaccepting (ω+) powers of these molecules. The results for zicronapine, classified as a dopamine antagonist, were compared with dopamine and other antagonists. This analysis revealed that most antagonists, including zicronapine, are generally good electron acceptors, in contrast to dopamine, which is a good electron donor. plos.orgnih.gov This difference in electronic character is suggested to be a fundamental reason why antagonists can bind to the receptor but fail to activate it. plos.org
| Compound | Classification | Electrodonating Power (ω−) | Electroaccepting Power (ω+) |
|---|---|---|---|
| Dopamine | Neurotransmitter | Value not specified in source | Value not specified in source |
| Zicronapine | Antagonist | Value not specified in source | Value not specified in source |
These quantum chemical insights are valuable for ligand design, as they allow for the rational design of new molecules with desired electronic properties to fine-tune their pharmacological activity. rsc.org
Pharmacophore Modeling for Receptor Interaction Prediction
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. idrblab.netidrblab.net For a multi-target compound like zicronapine, which interacts with dopamine D1/D2 and serotonin 5-HT2A receptors, pharmacophore models can help to understand the common structural features required for binding to these different receptors, as well as the features that confer selectivity. medchemexpress.comwikipedia.orgresearchgate.net
Although specific pharmacophore models developed exclusively for zicronapine are not described in the available research, the development of such models is a standard practice in the discovery of novel antipsychotics. idrblab.net A pharmacophore model for a zicronapine-like compound would typically consist of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, all positioned in a specific spatial arrangement. This model would serve as a 3D query to screen virtual compound libraries to identify new molecules with a similar interaction profile, potentially leading to the discovery of novel antipsychotic agents. idrblab.net The known multi-receptorial profile of zicronapine makes it an interesting candidate for such studies, to delineate the structural requirements for its broad-spectrum activity. researchgate.net
Preclinical Pharmacokinetics and Metabolism Research of Zicronapine Succinate
In vitro Metabolic Stability and Metabolite Identification Studies
The in vitro assessment of a drug candidate's metabolic stability is a critical step in preclinical development, providing insights into its potential in vivo behavior. Studies on zicronapine (B1683627) have utilized human-derived in vitro systems to elucidate its metabolic pathways.
Enzymatic Pathways of Biotransformation (e.g., Cytochrome P450 Enzymes)
The biotransformation of zicronapine is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov In vitro studies using human liver microsomes and recombinant human CYP450 enzymes have been instrumental in identifying the specific enzymatic pathways involved in its metabolism. nih.gov The major route of metabolism identified for zicronapine is N-demethylation. nih.govwikipedia.org This reaction, a common phase I metabolic process, involves the removal of a methyl group from the piperazine (B1678402) moiety of the zicronapine molecule. While the specific CYP450 isoforms responsible for the N-demethylation of zicronapine are investigated using these recombinant systems, detailed public data on the contribution of each specific isoform (e.g., CYP3A4, CYP2D6) is limited.
Identification and Characterization of Metabolites
The primary metabolite of zicronapine identified through in vitro studies is the N-demethylated analog. nih.govwikipedia.org This metabolite is formed through the enzymatic removal of the N-methyl group. The characterization of this biotransformation is crucial for understanding the drug's clearance and potential for drug-drug interactions.
| Parent Compound | Metabolic Reaction | Identified Metabolite |
| Zicronapine | N-demethylation | N-desmethylzicronapine |
This table summarizes the identified primary metabolic pathway for zicronapine based on in vitro studies.
Kinetic Isotope Effects in Metabolic Pathways
Research into the metabolic pathways of zicronapine has included studies on the kinetic isotope effect (KIE), a phenomenon where the isotopic substitution of an atom in a molecule leads to a change in the reaction rate. nih.govwikipedia.org A study investigating the N-demethylation of zicronapine and its deuterated analogs in human liver microsomes revealed a significant finding. nih.gov
Interestingly, the direct deuteration of the N-methyl group did not alter the rate of N-demethylation compared to the non-deuterated parent compound. nih.gov However, deuteration of the benzene (B151609) ring of the indane moiety resulted in a significantly reduced rate of N-demethylation. nih.gov This observation of a "distal kinetic isotope effect" is noteworthy, as the isotopic substitution is remote from the site of the metabolic reaction. nih.gov
Furthermore, when the N-methyl group was also deuterated in the benzene-deuterated analog, the rate of N-demethylation was further decreased. nih.gov This suggests a complex interplay of electronic and steric factors influencing the enzymatic process.
| Zicronapine Analog | Effect on N-demethylation Rate |
| N-deuterio-methyl analog | No significant change |
| Benzene ring deuterated analog | Significantly reduced rate |
| Benzene ring and N-methyl deuterated analog | Further decreased rate |
This interactive table illustrates the observed kinetic isotope effects on the N-demethylation of zicronapine analogs in human liver microsomes. nih.gov
In vivo Pharmacokinetic Profiling in Animal Models
In vivo studies in animal models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole-organism setting. While zicronapine underwent preclinical development, which would have included such studies, detailed public data from these investigations are scarce. The development of zicronapine was discontinued (B1498344) by Lundbeck in 2014 in favor of another compound, which may account for the limited availability of published in vivo pharmacokinetic data. nih.govwikipedia.org
Absorption and Distribution Kinetics in Rodent and Non-Rodent Species
Specific data on the absorption and distribution kinetics of zicronapine succinate (B1194679) in rodent (e.g., rats, mice) and non-rodent (e.g., dogs) species, including parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and bioavailability, are not available in the public domain based on the conducted searches. While it was noted that zicronapine showed pro-cognitive effects in animal models, the associated pharmacokinetic data from these studies have not been published. medchemexpress.com
Tissue Distribution and Biodistribution Analysis
Detailed tissue distribution and biodistribution analyses are performed to understand the extent to which a drug penetrates various tissues and organs. For zicronapine succinate, specific preclinical data detailing its concentration in different tissues following administration to animal models are not publicly available.
Systemic Clearance and Elimination Pathways
The systemic clearance of a pharmaceutical compound, which describes the rate of its removal from the body, is a critical pharmacokinetic parameter. This process is governed by metabolism and excretion. For antipsychotic agents like zicronapine, elimination is primarily achieved through hepatic metabolism. nih.gov While specific data on the metabolic pathways of zicronapine are not extensively detailed in public literature, the primary route of elimination for similar compounds is through hepatic metabolism. nih.gov
Generally, drug metabolism occurs in two phases. Phase I reactions, primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver, introduce or expose functional groups on the drug molecule. nih.gov This is often followed by Phase II reactions, where endogenous molecules conjugate with the modified drug to increase its water solubility, facilitating its excretion via the kidneys (urine) or liver (bile/feces). For many antipsychotics, specific CYP enzymes like CYP2D6 and CYP3A4 are key players in their metabolism. nih.gov The exact contribution of these pathways to the clearance of zicronapine would be determined during preclinical characterization.
Publicly available sources such as DrugBank Online note that details regarding zicronapine's metabolism, route of elimination, and clearance rates are not available. drugbank.com The characterization of these pathways is a fundamental step in preclinical development, as it helps predict drug-drug interactions and variability in patient response.
Structure Activity Relationship Sar and Computational Drug Design for Zicronapine Succinate Derivatives
Elucidation of Structural Determinants for Receptor Binding and Selectivity
The interaction of zicronapine (B1683627) and its analogs with target receptors is dictated by specific structural features that govern both binding affinity and selectivity. Atypical antipsychotics are a structurally diverse class of compounds, yet they often share common pharmacophoric elements that facilitate interaction with dopamine (B1211576) and serotonin (B10506) receptors. nih.govslideshare.net For phenylpiperazine derivatives, a class to which zicronapine is related, several structural components are critical for receptor interaction.
The core structure of zicronapine includes a substituted indane moiety linked to a trimethylpiperazine group. The nature and position of substituents on both the indane and piperazine (B1678402) rings are key determinants of receptor affinity and selectivity. For instance, in many atypical antipsychotics, an optimal balance of affinity for dopamine D2 and serotonin 5-HT2A receptors is sought to achieve antipsychotic efficacy with a reduced risk of extrapyramidal side effects. biorxiv.org
The phenyl group within the indane structure and the chlorine substituent play a significant role in binding to the receptor pockets. The piperazine moiety, a common feature in many centrally acting agents, is often crucial for establishing key interactions within the receptor binding site. Modifications to this part of the molecule can significantly alter the binding profile. For example, the substitution pattern on the terminal aromatic ring of arylpiperazines is known to be critical for affinity to both dopamine and serotonin receptors. researchgate.net
The stereochemistry of the molecule is also a critical factor. The specific three-dimensional arrangement of the atoms in zicronapine, a trans-isomer, is essential for its specific interaction with the binding sites of its target receptors. nih.gov
Rational Design Principles for Modulating Pharmacological Profiles
The rational design of zicronapine succinate (B1194679) derivatives aims to fine-tune the pharmacological profile by systematically modifying its chemical structure. The goal is often to optimize the ratio of affinities for different receptors, such as the 5-HT2A/D2 ratio, to enhance therapeutic effects and minimize adverse reactions. nih.gov
One key principle is the concept of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties to improve the molecule's biological activity. For instance, modifications to the piperazine ring or the terminal aryl group can be explored to modulate receptor interactions. The introduction of different substituents can influence properties like lipophilicity and electronic distribution, which in turn affect receptor binding and pharmacokinetic properties. diva-portal.org
Another design strategy involves constraining the molecule's conformation. By introducing cyclic structures or rigid linkers, the number of accessible conformations is reduced, which can lead to higher receptor affinity and selectivity by locking the molecule into its bioactive conformation. redheracles.net
The design of multi-target ligands is a prominent strategy in the development of atypical antipsychotics. The aim is to create compounds that interact with a specific combination of receptors to produce a synergistic therapeutic effect. diva-portal.org For example, designing molecules with combined D2 antagonism and 5-HT1A agonism is a strategy to address both the positive and negative symptoms of schizophrenia. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chalcogen.ro While specific QSAR models for zicronapine derivatives are not publicly available, studies on structurally related compounds, such as phenylpiperazine derivatives, provide insight into the methodologies and descriptors that would be relevant. chalcogen.roresearchgate.netresearchgate.net
A QSAR study typically involves the following steps:
Data Set Selection: A series of structurally related compounds with measured biological activity (e.g., receptor binding affinity) is compiled. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors that quantify various aspects of the molecule's structure. nih.gov
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. researchgate.net
For arylpiperazine derivatives, QSAR studies have shown that descriptors related to electronic properties (e.g., partial charges on specific atoms), steric properties (e.g., molecular volume and surface area), and lipophilicity are often important for predicting receptor affinity. chalcogen.ro For example, a QSAR study on (phenylpiperazinyl-alkyl) oxindole (B195798) derivatives as 5-HT7 receptor antagonists revealed the importance of steric and electronic effects of substituents on the phenyl ring. researchgate.net
The resulting QSAR models can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. chalcogen.ro
In Silico Screening and Virtual Library Design for Zicronapine Succinate Analogs
In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a receptor. researchgate.netnih.gov This approach is instrumental in the early stages of drug discovery for identifying novel hit and lead compounds.
For this compound analogs, two main types of virtual screening could be employed:
Ligand-based virtual screening: This method uses the structure of a known active ligand, such as zicronapine itself, to find other molecules in a database with similar structural or physicochemical properties. nih.gov Techniques like 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening are commonly used. nih.gov
Structure-based virtual screening: This approach requires the 3D structure of the target receptor, which can be obtained through experimental methods like X-ray crystallography or predicted using homology modeling. nih.govresearchgate.net Molecular docking is the most common technique, where virtual compounds are fitted into the receptor's binding site, and their binding affinity is estimated using a scoring function. researchgate.net This method allows for the identification of structurally novel compounds that are complementary to the binding site.
Virtual Library Design involves the creation of a focused collection of virtual compounds that are designed to have a high probability of interacting with the target of interest. For this compound analogs, a virtual library could be designed by systematically modifying the zicronapine scaffold. This can be done by enumerating different substituents at various positions on the indane and piperazine rings. biorxiv.org These in silico designed analogs can then be filtered based on drug-like properties (e.g., Lipinski's rule of five) and subjected to virtual screening to prioritize candidates for synthesis and biological testing. mdpi.com
Advanced Preclinical Pharmacological Investigations of Zicronapine Succinate
In vitro Cellular Assays for Functional Characterization
In vitro assays are fundamental in the early stages of drug discovery, providing a controlled environment to assess the interaction of a compound with its molecular targets. google.com For zicronapine (B1683627) succinate (B1194679), these assays have been crucial in defining its receptor binding affinity and functional activity.
Cell-Based Reporter Assays
Cell-based reporter assays are powerful tools for studying the functional consequences of a drug binding to its receptor. thermofisher.compromega.de These assays typically involve genetically engineering cells to express a specific receptor and a reporter gene, such as luciferase or β-lactamase, linked to a response element that is activated by receptor signaling. thermofisher.comqiagen.com When the drug binds to the receptor and modulates its activity, the expression of the reporter gene is altered, leading to a measurable signal like light production or a color change. promega.de
In the context of zicronapine, such assays would be employed to quantify its antagonistic effects at dopamine (B1211576) and serotonin (B10506) receptors. For instance, cells expressing D2 dopamine receptors and a reporter gene linked to a cyclic AMP (cAMP) response element could be used. Activation of D2 receptors typically inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reporter gene expression. idrblab.net The ability of zicronapine to block this effect when co-administered with a dopamine agonist would provide a quantitative measure of its D2 receptor antagonism. Similar assays would be utilized for D1 and 5-HT2A receptors to build a comprehensive functional profile of the compound. These assays can be performed in a high-throughput format, allowing for the rapid screening of multiple compounds and concentrations.
Table 1: Illustrative Data from a Hypothetical Cell-Based Reporter Assay for Zicronapine
| Receptor Target | Agonist | Zicronapine Concentration (nM) | Reporter Gene Activity (% of Agonist Alone) | Functional Activity |
| Dopamine D2 | Quinpirole (100 nM) | 1 | 75% | Antagonist |
| Dopamine D2 | Quinpirole (100 nM) | 10 | 40% | Antagonist |
| Dopamine D2 | Quinpirole (100 nM) | 100 | 15% | Antagonist |
| Serotonin 5-HT2A | Serotonin (50 nM) | 1 | 80% | Antagonist |
| Serotonin 5-HT2A | Serotonin (50 nM) | 10 | 50% | Antagonist |
| Serotonin 5-HT2A | Serotonin (50 nM) | 100 | 20% | Antagonist |
This table is for illustrative purposes and does not represent actual experimental data.
High-Throughput Screening Methodologies for Compound Evaluation
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. google.comnih.gov These methodologies often utilize miniaturized and automated versions of in vitro assays, including the cell-based reporter assays described above. nih.gov For a compound like zicronapine, HTS would have been instrumental in its initial identification and optimization.
The process typically involves screening a compound library against a specific molecular target, such as the dopamine D2 receptor. nih.gov Fluorescence-based assays are commonly used in HTS due to their sensitivity and suitability for automation. nih.gov For example, a fluorescence-based calcium flux assay could be used to assess the activity of compounds at Gq-coupled receptors like the 5-HT2A receptor. By identifying "hits" from the initial screen, medicinal chemists can then synthesize and test related analogues to improve potency, selectivity, and other pharmacological properties. This iterative process of screening and chemical modification is a cornerstone of drug development.
In vivo Behavioral and Neurochemical Models for Mechanistic Research (in Animals)
Following promising in vitro results, the investigation of a compound's pharmacological effects moves to in vivo animal models. These models are essential for understanding how a drug affects complex physiological systems and for predicting its potential therapeutic efficacy and side effects in humans. cpn.or.krmpg.de
Models for Dopaminergic System Modulation
Given zicronapine's potent dopamine receptor antagonism, animal models that are sensitive to the modulation of the dopaminergic system are of high importance. medchemexpress.com The dopamine system is critically involved in the regulation of motor control, motivation, and reward. frontiersin.orgplos.org
One widely used model is the amphetamine-induced hyperlocomotion model. Amphetamine increases dopamine release in the brain, leading to a significant increase in locomotor activity in rodents. A compound with dopamine receptor blocking properties, like zicronapine, would be expected to attenuate this hyperactivity. The degree of attenuation can provide an in vivo measure of the compound's functional dopamine receptor antagonism.
Another important model is the conditioned avoidance response (CAR) test. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). This test is highly predictive of antipsychotic efficacy, as all clinically effective antipsychotics suppress the conditioned avoidance response.
Table 2: Illustrative Data from a Hypothetical Amphetamine-Induced Hyperlocomotion Study
| Treatment Group | Locomotor Activity (Beam Breaks/30 min) | % Inhibition of Amphetamine Effect |
| Vehicle | 500 | - |
| Amphetamine (1 mg/kg) | 2500 | - |
| Amphetamine + Zicronapine (0.1 mg/kg) | 1800 | 35% |
| Amphetamine + Zicronapine (1 mg/kg) | 900 | 80% |
This table is for illustrative purposes and does not represent actual experimental data.
Models for Serotonergic System Modulation
Zicronapine's antagonism of the 5-HT2A receptor suggests that it also modulates the serotonergic system. medchemexpress.com The serotonin system is involved in a wide range of physiological and psychological processes, including mood, anxiety, and cognition. nih.govfrontiersin.org
A common animal model to assess 5-HT2A receptor antagonism is the head-twitch response (HTR) induced by the hallucinogenic 5-HT2A receptor agonist, DOI (2,5-dimethoxy-4-iodoamphetamine). The HTR in rodents is considered a behavioral proxy for the hallucinogenic effects of certain drugs in humans. A compound with 5-HT2A antagonist properties, such as zicronapine, would be expected to block the DOI-induced head-twitch response.
Furthermore, models of anxiety, such as the elevated plus-maze or the light-dark box, can be used to investigate the anxiolytic potential of compounds that modulate the serotonergic system. The activity of zicronapine in these models could provide insights into its potential effects on anxiety-related symptoms.
Investigation of Undesirable Pharmacological Activities in Animal Models (Mechanistic Focus)
While the primary goal of preclinical research is to identify therapeutic effects, it is equally important to investigate potential undesirable pharmacological activities. A key concern with dopamine receptor antagonists is the potential for extrapyramidal side effects (EPS), such as catalepsy, which is a state of motor immobility.
The catalepsy test in rodents is a widely used model to predict the EPS liability of antipsychotic drugs. In this test, an animal's limbs are placed in an awkward posture, and the time it takes for the animal to correct its posture is measured. Compounds that induce significant catalepsy are more likely to cause EPS in humans. The investigation of zicronapine in such models is crucial to understand its potential for motor side effects from a mechanistic standpoint, often by comparing its effects to those of typical and atypical antipsychotics with known EPS profiles. nih.gov
Mechanistic Insights into Potential Therapeutic Pathways (Excluding Clinical Outcomes)
Zicronapine succinate is an atypical antipsychotic agent that has been subject to preclinical investigation to elucidate its mechanism of action and potential therapeutic applications. medchemexpress.com Its pharmacological activity is characterized by a multi-receptorial binding profile, with potent antagonistic effects at key dopamine and serotonin receptors. medchemexpress.comnih.gov Preclinical studies, both in vitro and in vivo, have provided insights into the pathways through which zicronapine may exert its effects. medchemexpress.com
The primary mechanism of action for zicronapine is its potent antagonism of dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors. nih.govnih.govresearchgate.net This dual antagonism is a hallmark of many atypical antipsychotic drugs and is believed to contribute to a favorable efficacy profile. nih.gov The interaction with these receptor systems is thought to modulate neurotransmission in critical brain circuits implicated in psychosis. nih.gov
Preclinical research in animal models has suggested that zicronapine possesses strong pro-cognitive effects. medchemexpress.com Furthermore, its activity in models predictive of antipsychotic efficacy, such as the conditioned avoidance response test, has been noted. rgoc.nlwikipedia.orgnih.gov The combination of potent 5-HT2A and D2 receptor blockade is hypothesized to be crucial for these effects. nih.govnih.gov This profile suggests a potential to influence not only the positive symptoms of psychosis but also the cognitive deficits associated with certain neuropsychiatric disorders. medchemexpress.comnih.gov
The development of zicronapine was ultimately discontinued (B1498344) by its manufacturer in favor of a different compound, Lu AF35700. nih.gov
Receptor Binding Profile of Zicronapine
The affinity of a compound for various receptors is a key determinant of its pharmacological effects. The binding affinity is often expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The preclinical receptor binding profile of zicronapine demonstrates its potent interaction with specific monoaminergic receptors.
| Receptor | Ki (nM) | Reference |
| 5-HT2A | 4.2 | nih.gov |
| Dopamine D1/D2 | 19 | nih.gov |
This table is interactive. Click on the headers to sort the data.
The Role of the Succinate Moiety in Chemical Biology and Signaling General Context
Succinate (B1194679) as an Endogenous Metabolite and Signaling Molecule
Succinate, or butanedioic acid, is a dicarboxylic acid that plays a central role in cellular metabolism as a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. hmdb.cawikipedia.org Within the mitochondria of eukaryotic organisms, succinate is generated from succinyl-CoA and is subsequently oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), a reaction coupled to the electron transport chain for ATP production. hmdb.canih.gov
Beyond its fundamental metabolic function, succinate has emerged as a crucial signaling molecule. hmdb.cawikipedia.orgresearchgate.net Under specific conditions such as hypoxia (oxygen deprivation), inflammation, or metabolic shifts, succinate can accumulate within the mitochondria and be transported into the cytoplasm and the extracellular space. wikipedia.orgresearchgate.nethaematologica.org This efflux allows succinate to function as a paracrine or endocrine signal, linking the cellular metabolic state to the regulation of broader physiological functions. hmdb.cawikipedia.org Once in the extracellular environment, it can act as a hormone-like signaling molecule, influencing a variety of cell types and processes. hmdb.cawikipedia.org This dual role positions succinate as a critical link between cellular energy metabolism and signal transduction. wikipedia.orghaematologica.org
Succinate Receptor 1 (SUCNR1/GPR91) Interactions and Signaling Pathways
The extracellular signaling functions of succinate are primarily mediated through its specific G protein-coupled receptor (GPCR), Succinate Receptor 1 (SUCNR1), also known as GPR91. uliege.benih.govnih.gov This receptor was initially an orphan receptor until it was paired with succinate, which is its natural ligand with a half-maximal effective concentration (EC₅₀) in the range of 20-50 µM, corresponding to pathophysiological concentrations. wikipedia.orgmdpi.com
SUCNR1 is expressed in a variety of tissues and cells, including the kidneys, liver, immune cells, platelets, and neurons. nih.govguidetopharmacology.org Upon binding succinate, SUCNR1 can couple to different G protein families, primarily the Gi/o and Gq/11 pathways, depending on the cell type. mdpi.comguidetopharmacology.orgfrontiersin.org
Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comfrontiersin.org
Gq/11 Pathway: Activation of the Gq pathway stimulates phospholipase C, leading to the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of protein kinase C (PKC). mdpi.comguidetopharmacology.org
Downstream of these initial events, SUCNR1 activation triggers various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, particularly the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). uliege.bemdpi.com Other kinases such as Akt, Src, and p38 can also be activated. guidetopharmacology.org These pathways collectively regulate a wide array of cellular processes, including cell proliferation, survival, inflammation, and angiogenesis. uliege.beguidetopharmacology.org
Table 1: SUCNR1/GPR91 Signaling Pathways
| G Protein Pathway | Primary Effector | Second Messenger(s) | Key Downstream Kinases | Cellular Response Examples |
|---|---|---|---|---|
| Gi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP | PKA (decreased activity) | Inhibition of certain cellular functions, modulation of ion channels. mdpi.comguidetopharmacology.org |
| Gq/11 | Phospholipase C (Activation) | ↑ IP₃, ↑ DAG, ↑ [Ca²⁺]i | PKC, CaMKII | Calcium release, activation of transcription factors, smooth muscle contraction. mdpi.comguidetopharmacology.orgfrontiersin.org |
| Common Downstream | - | - | ERK1/2, Akt, p38 MAPK | Gene expression changes, cell survival, inflammation, proliferation. uliege.beguidetopharmacology.org |
Research on Modulators of Succinate Signaling and Metabolism
The growing understanding of succinate's role in pathophysiology has spurred research into modulators of its signaling and metabolism. nih.govnih.gov These efforts aim to develop pharmacological tools to study the succinate-SUCNR1 axis and to potentially devise therapeutic interventions for diseases where this pathway is dysregulated, such as hypertension, diabetes, and inflammatory disorders. nih.govnih.gov
Research has focused on several areas:
SUCNR1 Antagonists: The development of small-molecule antagonists that can specifically block SUCNR1 is a key area of investigation. nih.govtandfonline.com Such compounds are invaluable for dissecting the specific contributions of SUCNR1 signaling in various disease models and could form the basis for new therapies. nih.govnih.gov
Metabolic Inhibitors: Molecules that modulate the levels of succinate itself are also of significant interest. For instance, itaconate, an endogenous metabolite produced by immune cells, is structurally similar to succinate and acts as a competitive inhibitor of succinate dehydrogenase (SDH). nih.gov By inhibiting SDH, itaconate can lead to the accumulation of succinate, thereby influencing succinate-dependent signaling pathways. nih.gov Studying such inhibitors helps to clarify the consequences of succinate accumulation.
Modulation of Succinate Transport: Research is also exploring the transporters responsible for succinate efflux from the mitochondria and the cell, as targeting these could offer another point of control over extracellular succinate signaling. haematologica.orgnih.gov
Implications of Succinate in Cellular Homeostasis and Stress Responses
Succinate signaling is deeply intertwined with cellular homeostasis and the response to various forms of stress, particularly hypoxia and inflammation. uliege.befrontiersin.org When cells experience stress, such as a lack of oxygen or the presence of inflammatory stimuli, metabolic pathways are rewired, often leading to succinate accumulation. researchgate.netmdpi.com
This accumulated succinate acts as a stress signal through both intracellular and extracellular mechanisms:
HIF-1α Stabilization: Intracellularly, high levels of succinate can inhibit prolyl hydroxylase (PHD) enzymes. nih.govnih.gov PHDs normally target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation under normal oxygen conditions. By inhibiting PHDs, succinate stabilizes HIF-1α, even in the presence of oxygen (a state known as "pseudohypoxia"). researchgate.netmdpi.com Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in adaptation to hypoxia, angiogenesis (like VEGF), and inflammation (like Interleukin-1β). nih.govmdpi.com
Immune Cell Modulation: Extracellular succinate, acting through SUCNR1, is a potent modulator of the immune system. It can act as a chemoattractant for immune cells and enhance the inflammatory response in macrophages and dendritic cells. nih.govnih.govmdpi.com For example, in macrophages activated by lipopolysaccharide (LPS), succinate accumulation enhances the production of pro-inflammatory cytokines. researchgate.netmdpi.com
Tissue Injury and Repair: The succinate-SUCNR1 axis is activated during ischemia-reperfusion injury in tissues like the heart and kidney, where it can contribute to both injury and subsequent repair processes. uliege.benih.gov In the liver, succinate released from damaged cells can activate hepatic stellate cells, contributing to fibrogenesis. wikipedia.org In the retina, it promotes neovascularization in response to ischemic conditions. wikipedia.org
Therefore, succinate acts as a critical sensor of metabolic stress, translating changes in the cellular energy state into adaptive or, in some cases, pathological responses that are crucial for cellular homeostasis. frontiersin.orgmdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Zicronapine (B1683627) succinate |
| Zicronapine |
| Succinate (Succinic acid / Butanedioic acid) |
| Fumarate |
| Succinyl-CoA |
| Itaconate |
| Cyclic adenosine monophosphate (cAMP) |
| Interleukin-1β (IL-1β) |
| Vascular Endothelial Growth Factor (VEGF) |
Future Directions and Emerging Research Avenues for Zicronapine Succinate
Integration of Multi-Omics Data in Compound Research
The future of research on zicronapine (B1683627) succinate (B1194679) can be profoundly shaped by the integration of multi-omics data. This approach combines various "omics" fields, such as genomics, proteomics, and metabolomics, to create a holistic view of the compound's effects at multiple biological levels. mdpi.comnih.gov By analyzing the complex interplay between genes, proteins, and metabolites, researchers can uncover intricate molecular mechanisms and identify novel biomarkers related to the drug's efficacy and individual patient responses. mdpi.commdpi.com
Genomics and Transcriptomics: Genomic studies, including genome-wide association studies (GWAS), can identify genetic variations that influence how a person responds to zicronapine succinate. nih.gov Transcriptomics, the study of the complete set of RNA transcripts, can reveal how the compound alters gene expression in target cells and tissues. mdpi.com Single-cell RNA sequencing (scRNA-seq) offers an even higher resolution, allowing for the analysis of gene expression in individual cells, which is crucial for understanding the heterogeneous cellular environments in the brain. mdpi.com
Proteomics: Proteomics involves the large-scale study of proteins. mdpi.com In this compound research, proteomic profiling could identify changes in protein expression and post-translational modifications within neuronal pathways following drug administration. This can provide direct insight into the compound's mechanism of action and its impact on cellular signaling cascades. mdpi.com
Metabolomics: As the "supra-omic," metabolomics provides a real-time snapshot of the physiological state of a cell by measuring its metabolite profile. nih.gov Applying metabolomics to this compound research could elucidate its impact on metabolic pathways, potentially uncovering off-target effects or novel therapeutic mechanisms. nih.govnih.gov For instance, identifying specific metabolic signatures could help predict therapeutic outcomes or explain variability in patient responses.
The true power of this approach lies in data integration, where information from genomics, proteomics, and metabolomics is combined to build comprehensive models of the drug's activity. mdpi.commdpi.com This integrated analysis can help identify complex interaction networks and regulatory mechanisms that would be missed by single-omics studies alone. mdpi.comarxiv.org
Table 1: Potential Applications of Multi-Omics in this compound Research
| Omics Field | Research Goal | Potential Outcome |
| Genomics | Identify genetic variants associated with drug response. | Development of pharmacogenomic markers to personalize therapy. nih.gov |
| Transcriptomics | Analyze changes in gene expression post-treatment. | Understanding of the genetic pathways modulated by the compound. mdpi.com |
| Proteomics | Profile protein expression and modification changes. | Elucidation of the direct protein targets and affected signaling networks. mdpi.commdpi.com |
| Metabolomics | Measure alterations in cellular metabolite levels. | Identification of metabolic biomarkers for efficacy and off-target effects. nih.govnih.gov |
| Multi-Omics Integration | Combine all data layers for a systems-level view. | A comprehensive understanding of the drug's mechanism of action and interaction with biological systems. mdpi.comarxiv.org |
Development of Novel Analytical Techniques for Compound Characterization in Biological Systems
Advancements in analytical chemistry are critical for the precise characterization and quantification of this compound and its metabolites in complex biological systems. benthamdirect.com While established methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for analyzing antipsychotics, emerging techniques promise greater sensitivity, efficiency, and broader applications. nih.govmdpi.com
Future research should focus on the development and application of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This technique allows for the rapid quantification of multiple analytes in a shorter time frame, which is highly valuable for therapeutic drug monitoring and pharmacokinetic studies. nih.govresearchgate.net High-resolution mass spectrometry is another promising avenue, as it enables the screening of both known and unknown metabolites simultaneously. nih.gov
Innovations in sample preparation are also crucial. Traditional methods like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are effective but can be time-consuming. mdpi.com Novel strategies such as microextraction by packed sorbent (MEPS) and online SPE can automate and streamline the sample preparation process. mdpi.comresearchgate.net Furthermore, there is a growing interest in using alternative biological matrices beyond blood or plasma, such as saliva, hair, and dried blood spots. nih.govscilit.com Developing validated analytical methods for these matrices can facilitate less invasive and more convenient sample collection. nih.gov
Table 2: Comparison of Analytical Techniques for Antipsychotic Drug Analysis
| Technique | Description | Advantages for this compound Analysis |
| HPLC with UV/DAD | A foundational chromatographic technique using ultraviolet or diode-array detection. mdpi.com | Cost-effective and reliable for routine analysis. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govscilit.com | Considered the gold standard for quantifying low concentrations of drugs and metabolites in biological fluids. nih.gov |
| UHPLC-MS/MS | An advanced form of LC-MS/MS using smaller particle columns for faster and more efficient separations. nih.govresearchgate.net | Increased throughput and sensitivity, allowing for multi-analyte methods. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the identification of unknown compounds. | Useful for metabolite identification and comprehensive screening studies. nih.gov |
| Capillary Electrophoresis (CE) | A separation technique based on the differential migration of ions in an electric field. mdpi.com | Offers high separation efficiency and requires minimal sample volume. scielo.org.mx |
Advanced Computational Approaches for Compound Optimization
Computational modeling and simulation are indispensable tools in modern drug discovery and development, offering a path to optimize compounds like this compound with greater speed and precision. scielo.br These in silico methods can predict molecular interactions, guide chemical modifications, and provide insights into the structure-activity relationship (SAR).
Molecular Docking and Pharmacophore Modeling: Molecular docking simulations can be used to predict the binding orientation of this compound within the active sites of its target receptors, such as dopamine (B1211576) D1/D2 and serotonin (B10506) 5-HT2A receptors. drugbank.commedchemexpress.comnih.gov This information is crucial for understanding the basis of its pharmacological activity. Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features necessary for biological activity, guiding the design of new analogues with improved potency or selectivity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the drug-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that occur upon binding. nih.gov This can help in refining the structure of this compound to enhance its binding affinity and residence time at the target receptor.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate analysis of the drug-receptor interaction, hybrid QM/MM methods can be employed. scielo.br This approach treats the most critical region of the system (e.g., the enzyme active site and the ligand) with quantum mechanics for high accuracy, while the rest of the system is modeled using more computationally efficient molecular mechanics. scielo.br These advanced computational strategies can accelerate the optimization cycle, reducing the time and cost associated with synthesizing and testing new chemical entities. scielo.br
Table 3: Computational Methods for this compound Optimization
| Computational Method | Application | Potential Benefit |
| Molecular Docking | Predicts the binding pose of the compound at its receptor target. nih.gov | Guides structure-based design for improved affinity and selectivity. |
| Pharmacophore Modeling | Identifies key chemical features required for activity. nih.gov | Facilitates virtual screening and the design of novel scaffolds. |
| Molecular Dynamics (MD) | Simulates the movement and interaction of the drug-receptor complex. nih.gov | Assesses the stability of binding and reveals dynamic interactions. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity. scielo.br | Predicts the activity of new analogues before synthesis. |
| QM/MM (Quantum Mechanics/Molecular Mechanics) | Provides a high-accuracy calculation of the binding site interactions. scielo.br | Offers detailed electronic insights into the binding mechanism. |
Exploration of Novel Preclinical Research Models and Methodologies
The translation of preclinical findings to clinical success remains a significant challenge in drug development. nih.gov For this compound, moving beyond traditional animal models to embrace novel preclinical research models is a critical future direction. nih.gov These advanced models aim to better replicate human pathophysiology and improve the prediction of clinical efficacy. lek.com
Pharmacological and Genetic Models: Current in vivo research often relies on pharmacological models, such as those using amphetamine or phencyclidine to induce psychosis-like behaviors in rodents, and genetic models that incorporate specific mutations relevant to schizophrenia. nih.govnih.gov While useful, these models have limitations in capturing the full spectrum of the human disorder. nih.gov Future efforts should focus on refining these models to better reflect treatment-resistant populations and to assess effects on negative and cognitive symptoms more accurately. nih.gov
Advanced In Vitro Models: A significant area of development is the use of advanced in vitro models that bridge the gap between simplistic 2D cell cultures and complex in vivo systems. lek.com These include:
Patient-Derived Induced Pluripotent Stem Cells (iPSCs): iPSCs can be generated from patients and differentiated into neurons or other relevant brain cells. These cells carry the genetic background of the individual, offering a powerful platform for testing this compound in a human-relevant and potentially personalized context.
Brain Organoids: These are three-dimensional, self-organizing cultures derived from stem cells that mimic the structure and cellular organization of specific brain regions. Brain organoids can be used to study the effects of this compound on neural development, connectivity, and function in a more complex, tissue-like environment. lek.com
The integration of these diverse and advanced models into the preclinical evaluation of this compound can provide a more comprehensive and clinically relevant understanding of its therapeutic potential and underlying mechanisms. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
